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Compound of Interest

Compound Name: Evodenoson

Cat. No.: B1671791

For Researchers, Scientists, and Drug Development Professionals

The modulation of adenosine receptors presents a promising therapeutic avenue for the
management of elevated intraocular pressure (IOP), a primary risk factor in glaucoma. This
guide provides a comparative overview of two adenosine receptor agonists, Evodenoson and

Regadenoson, and their respective efficacies in lowering IOP, based on available experimental
data.

At a Glance: Evodenoson vs. Regadenoson for IOP
Control
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Feature Evodenoson Regadenoson
Adenosine A2A Receptor Selective Adenosine A2A
Drug Target . .
Agonist Receptor Agonist

Proposed IOP-Lowering

Mechanism

Increases aqueous humor
outflow facility via CAMP

elevation.

Currently unclear and
conflicting. Evidence suggests
it may increase IOP in healthy
individuals, potentially by
increasing aqueous humor
production. Other studies on
A2A agonists suggest a
potential to decrease I0P by

increasing outflow facility.

Reported Efficacy in IOP

Reduction

Data from a completed Phase
1/2 clinical trial
(NCT01279083) for open-
angle glaucoma and ocular
hypertension are not yet

publicly available.[1]

Intravenous administration in
healthy individuals resulted in
a significant increase in IOP
(from 17.2 £ 1.0 mmHg to 22.9
+ 1.1 mmHg).[1] Data on
topical administration or in
glaucoma patients is not

readily available.

Development Status for

Glaucoma

Investigated for the treatment
of open-angle glaucoma and

ocular hypertension.[2]

Primarily developed and used
as a pharmacologic stress

agent in myocardial perfusion
imaging. Its direct application
for glaucoma treatment is not

established.

In-Depth Analysis
Evodenoson: A Potential IOP-Lowering Agent

Evodenoson (also known as ATL-313 or DE-112) is an adenosine A2A receptor agonist that

was under development by Santen Pharmaceutical for its potential to lower IOP.[1] The

proposed mechanism of action for Evodenoson involves the stimulation of A2A receptors in

the trabecular meshwork, leading to an increase in intracellular cyclic adenosine
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monophosphate (CAMP) levels. This elevation in cAMP is thought to enhance the outflow
facility of aqueous humor, thereby reducing IOP.[1]

A Phase 1/2 clinical trial (NCT01279083) was completed to investigate the safety and efficacy
of Evodenoson in patients with primary open-angle glaucoma or ocular hypertension.
However, the quantitative results from this study have not been made publicly available,
precluding a detailed analysis of its clinical efficacy at this time.

Regadenoson: A Coronary Vasodilator with Conflicting
Ocular Effects

Regadenoson is a selective adenosine A2A receptor agonist primarily used as a pharmacologic
stress agent for myocardial perfusion imaging. Its effects on IOP are not as well-defined and
the available evidence is contradictory.

A study involving intravenous administration of Regadenoson to healthy individuals observed a
statistically significant increase in IOP. The proposed mechanism for this hypertensive effect,
based on studies of other A2A agonists, involves an increase in aqueous humor production and
a potential breakdown of the blood-aqueous barrier.

Conversely, some preclinical studies on different A2A receptor agonists in rabbits have
suggested a hypotensive effect on IOP, mediated by an increase in aqueous humor outflow
facility. This highlights the complex and sometimes contradictory role of A2A receptor activation
in IOP regulation.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action, the following diagrams illustrate the signaling
pathways and a general experimental workflow for assessing the effects of these compounds
on IOP.
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Fig. 1: Proposed signaling pathway for Evodenoson in lowering IOP.
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Fig. 2: Conflicting proposed signaling pathways for Regadenoson's effect on I0P.
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Fig. 3: General experimental workflow for a clinical trial comparing IOP-lowering drugs.

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of Evodenoson are not publicly
available. However, a general methodology for assessing the efficacy of IOP-lowering drugs in
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a clinical setting, as depicted in the workflow diagram above, would typically involve the
following steps:

e Subject Selection: Recruitment of a cohort of patients with primary open-angle glaucoma or
ocular hypertension, with baseline IOP measurements within a specified range.

o Washout Period: Discontinuation of any existing IOP-lowering medications for a defined
period to establish a true baseline 10P.

e Baseline Measurements: Comprehensive ophthalmic examination, including measurement of
IOP at multiple time points throughout the day (diurnal curve) using a standardized method
such as Goldmann applanation tonometry.

e Randomization and Blinding: Subjects are randomly assigned to receive the investigational
drug (e.g., Evodenoson or Regadenoson), a placebo control, or an active comparator in a
double-masked fashion to minimize bias.

o Drug Administration: The study drug is administered topically to the eye(s) according to a
predefined dosing schedule.

e Follow-up and IOP Measurements: IOP is measured at various time points post-treatment
(e.q., 2, 4, 6, 8 hours) and on subsequent days and weeks to assess the onset, peak, and
duration of the IOP-lowering effect.

o Safety and Tolerability Assessment: Monitoring for any adverse events, both ocular and
systemic, throughout the study period.

» Statistical Analysis: The change in IOP from baseline in the treatment groups is compared to
the placebo group to determine the statistical significance of the IOP-lowering effect.

Conclusion

The direct comparison of the efficacy of Evodenoson and Regadenoson in lowering IOP is
currently hampered by a lack of publicly available clinical data for Evodenoson and conflicting
reports regarding the ocular effects of Regadenoson. While Evodenoson shows theoretical
promise as a targeted IOP-lowering agent acting on the trabecular meshwork, its clinical
effectiveness remains to be demonstrated in published, peer-reviewed studies. The available
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evidence for Regadenoson suggests a potential for increasing IOP in healthy individuals when
administered intravenously, raising questions about its suitability as a primary treatment for
glaucoma. Further research, particularly well-controlled clinical trials with topical formulations in
glaucoma patient populations, is necessary to elucidate the true potential of these A2A
adenosine receptor agonists in the management of elevated intraocular pressure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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